Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester
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Overview
Description
Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester involves several steps. One common method is the esterification of 4-amino-2-methylbenzeneacetic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ethyl ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group on the benzene ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester can be compared with similar compounds such as:
Benzeneacetic acid, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Phenylacetic acid: This compound lacks the amino and methyl groups on the benzene ring, making it less reactive in certain chemical reactions.
Ethyl benzoylformate: This compound has a different functional group arrangement, leading to distinct chemical properties and reactivity
Properties
IUPAC Name |
ethyl 2-(4-amino-2-methylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLFJVXJWXVAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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